(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide
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Overview
Description
(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is a useful research compound. Its molecular formula is C12H10F2N2O3 and its molecular weight is 268.22. The purity is usually 95%.
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Scientific Research Applications
Mechanofluorochromic Properties
Research indicates that derivatives similar to (2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide exhibit distinct optical properties influenced by their molecular stacking mode. These compounds demonstrate varying degrees of luminescence and color shifts when subjected to mechanical grinding, attributed to phase transformations from crystalline to amorphous states. Such mechanofluorochromic behavior is significant for developing materials with applications in sensors, displays, and smart packaging (Qing‐bao Song et al., 2015).
Crystal Packing Interactions
Another study focused on the crystal packing of ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing unique non-hydrogen bonding interactions such as N⋯π and O⋯π. These interactions lead to distinct crystal structures, emphasizing the compound's potential in materials science for designing new crystalline materials with specific electronic and optical properties (Zhenfeng Zhang et al., 2011).
Anti-Corrosion Applications
Further research into acrylamide derivatives, closely related to the this compound, explored their effectiveness as corrosion inhibitors for metals in acidic environments. These studies are pivotal for the chemical industry, offering insights into the development of more durable and corrosion-resistant materials and coatings (Ahmed Abu-Rayyan et al., 2022).
Electrochromic and Electrofluorescent Materials
Research into polyamides containing bis(diphenylamino)-fluorene units, which share structural similarities with this compound, demonstrates potential applications in developing dual-switching electrochromic and electrofluorescent materials. These materials showcase remarkable color-changing abilities under electrical stimulation, ideal for advanced display technologies and optical devices (Ningwei Sun et al., 2016).
Mechanism of Action
Target of Action
The primary target of (2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in cells .
Mode of Action
This interaction could potentially inhibit the enzyme, disrupting the synthesis of pyrimidines .
Biochemical Pathways
The compound affects the pyrimidine biosynthesis pathway by targeting Dihydroorotate dehydrogenase. This enzyme is involved in the fourth step of pyrimidine synthesis, converting dihydroorotate to orotate. By inhibiting this enzyme, the compound can disrupt the production of pyrimidines, affecting various downstream cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
The inhibition of Dihydroorotate dehydrogenase by this compound disrupts the synthesis of pyrimidines. Pyrimidines are essential components of nucleic acids, and their disruption can affect DNA replication and repair, RNA transcription, and protein synthesis. This can lead to various molecular and cellular effects, potentially including cell cycle arrest or apoptosis .
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c1-18-10-5-7(4-8(6-15)11(16)17)2-3-9(10)19-12(13)14/h2-5,12H,1H3,(H2,16,17)/b8-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOVKWPRVBGSKS-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.